![molecular formula C26H25N3O2 B251979 N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole-based compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC) and has been used to investigate the role of PKC in various cellular processes. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and has been used to study the role of ROS in various diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been used to study the effects of PKC inhibition on cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which in turn affects various cellular processes. N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has also been found to inhibit the production of ROS, which are known to play a role in various diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been shown to induce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in lab experiments is its specificity towards PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide has been found to have low toxicity towards cells, which makes it a suitable tool for studying cellular processes. However, one of the limitations of using N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide is its solubility in water. This can make it difficult to prepare solutions of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide for use in experiments.
Future Directions
There are several future directions for the use of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide in scientific research. One direction is to investigate the role of PKC in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide can be used to study the effects of PKC inhibition on the immune system and inflammation. Another direction is to develop more potent and selective PKC inhibitors based on the structure of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide. Finally, N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide can be used as a tool to study the effects of ROS on various cellular processes.
Synthesis Methods
The synthesis method of N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction between 1H-indole-2-carboxylic acid and diphenylacetyl chloride in the presence of triethylamine. The product obtained is then treated with propylamine to yield N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(23-18-21-14-7-8-15-22(21)29-23)27-16-9-17-28-26(31)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-15,18,24,29H,9,16-17H2,(H,27,30)(H,28,31) |
InChI Key |
UBUISKRSFGNAJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
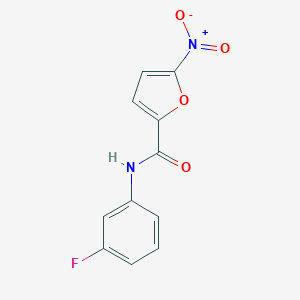
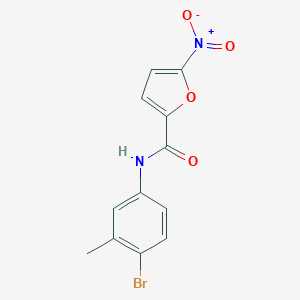
![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)
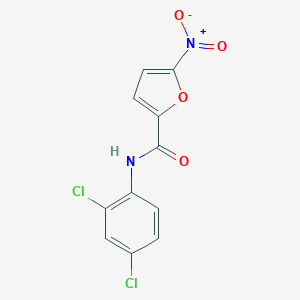
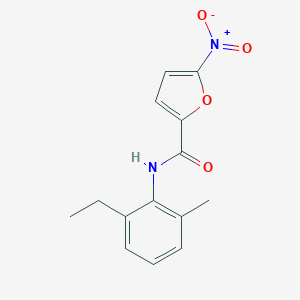
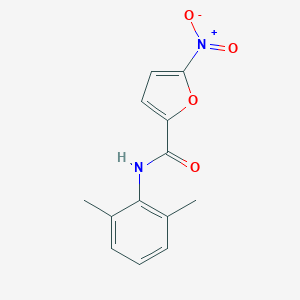
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)
![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)